hENT1-Independent Cellular Uptake: Gemcitabine Elaidate Hydrochloride Circumvents Transporter-Mediated Resistance
In nucleoside transport inhibition assays, the IC50 of gemcitabine increased by up to 200-fold when hENT1-mediated uptake was blocked, whereas the IC50 of CP-4126 (gemcitabine elaidate) remained unchanged, demonstrating complete independence from the nucleoside transporter [1]. This differentiation is critical in hENT1-deficient tumor models, where gemcitabine efficacy is severely compromised. In contrast to gemcitabine, CP-4126 maintained equivalent antiproliferative activity in parental cell lines [1].
| Evidence Dimension | IC50 shift upon nucleoside transport inhibition |
|---|---|
| Target Compound Data | IC50 unchanged (no significant shift) |
| Comparator Or Baseline | Gemcitabine: IC50 increased up to 200-fold |
| Quantified Difference | Gemcitabine IC50 increased up to 200-fold vs. no change for CP-4126 |
| Conditions | In vitro antiproliferative assays using gemcitabine-resistant cell lines with nucleoside transport inhibition |
Why This Matters
This data proves that gemcitabine elaidate hydrochloride is uniquely suitable for research in hENT1-deficient cancer models where standard gemcitabine fails, directly impacting procurement decisions for oncology studies focused on transporter-mediated resistance.
- [1] Bergman AM, et al. Antiproliferative activity, mechanism of action and oral antitumor activity of CP-4126, a fatty acid derivative of gemcitabine, in in vitro and in vivo tumor models. Invest New Drugs. 2011 Jun;29(3):456-66. doi: 10.1007/s10637-009-9377-7. PMID: 20066470; PMCID: PMC3076580. View Source
